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Compound of Interest

Compound Name:
6-fluoro-1H-indazole-3-carboxylic

Acid

Cat. No.: B1366550 Get Quote

6-Fluoro-1H-indazole-3-carboxylic acid is a highly functionalized heterocyclic compound that

has emerged as a critical building block in modern medicinal chemistry. Its structure combines

two key features of significant pharmacological interest: the indazole nucleus and a fluorine

substituent. The indazole ring system is recognized as a "privileged scaffold," frequently found

in the core of a wide array of biologically active molecules, including FDA-approved drugs for

cancer therapy such as Pazopanib and Axitinib.[1][2]

The strategic placement of a fluorine atom at the 6-position further enhances the molecule's

utility. Fluorine substitution is a well-established strategy in drug design to modulate a

compound's physicochemical properties.[3][4] It can improve metabolic stability, increase

binding affinity to target proteins, and enhance membrane permeability, ultimately leading to

improved pharmacokinetic profiles.[3][4] Consequently, 6-fluoro-1H-indazole-3-carboxylic
acid serves as a versatile precursor for novel therapeutic agents, particularly in the fields of

oncology, neurology, and inflammation.[5][6]

Physicochemical and Structural Properties
6-Fluoro-1H-indazole-3-carboxylic acid typically presents as a white to light yellow crystalline

solid with limited solubility in water but good solubility in common organic solvents like alcohols

and ethers.[7] Its key properties are summarized below.
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Property Value Source

CAS Number 129295-30-3 [8][9]

Molecular Formula C₈H₅FN₂O₂ [7][8][9]

Molecular Weight 180.14 g/mol [7][8][9]

Predicted Density 1.610 ± 0.06 g/cm³ [7]

Predicted Boiling Point 445.9 ± 25.0 °C [7]

Predicted pKa 2.86 ± 0.10 [7]

Synthesis and Mechanistic Considerations
The synthesis of indazole-3-carboxylic acids can be approached through several routes, often

tailored to the specific substitution pattern required. A prevalent and effective method involves

the protection of the indazole nitrogen, followed by directed lithiation and subsequent

carboxylation with carbon dioxide. This strategy provides excellent regiocontrol for introducing

the carboxylic acid group at the 3-position.

Workflow for a Representative Synthesis
The following diagram illustrates a common synthetic pathway, which involves N-protection,

metallation, carboxylation, and final deprotection.
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Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol
The following protocol is a representative synthesis adapted from established methods for

preparing indazole-3-carboxylic acids.[10][11]

Step 1: N-Protection of 6-Fluoro-1H-indazole

Dissolve 6-fluoro-1H-indazole (1 equiv.) in anhydrous tetrahydrofuran (THF).
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Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2

equiv.) portion-wise.

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for

an additional hour.

Cool the reaction mixture back to 0 °C and add (2-(chloromethoxy)ethyl)trimethylsilane

(SEM-Cl, 1.2 equiv.) dropwise.

Allow the reaction to warm to room temperature and stir overnight.

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the

product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure. Purify the crude product by column

chromatography to yield N-SEM-protected 6-fluoro-1H-indazole.

Causality: The SEM protecting group is employed to prevent the acidic N-H proton from

interfering with the subsequent lithiation step. NaH is a strong base used to deprotonate the

indazole nitrogen, facilitating the nucleophilic attack on SEM-Cl.

Step 2: Lithiation and Carboxylation

Dissolve the N-SEM-protected 6-fluoro-1H-indazole (1 equiv.) in anhydrous THF and cool the

solution to -78 °C under a nitrogen atmosphere.

Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv.) dropwise, maintaining the

temperature at -78 °C. Stir for 1 hour.

Bubble dry carbon dioxide (CO₂) gas through the reaction mixture for 90 minutes at -40 °C.

[10]

Quench the reaction by adding saturated aqueous NH₄Cl.

Allow the mixture to warm to room temperature and acidify with 1 M hydrochloric acid (HCl)

to a pH of ~3.
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Extract the product with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter,

and concentrate to yield the N-SEM-protected carboxylic acid.

Causality: n-BuLi is a powerful organolithium reagent capable of deprotonating the C-H bond at

the 3-position of the indazole ring, which is the most acidic carbon proton. The resulting

lithiated species is a potent nucleophile that readily attacks the electrophilic carbon of CO₂.

Step 3: Deprotection

Dissolve the N-SEM-protected 6-fluoro-1H-indazole-3-carboxylic acid (1 equiv.) in a

mixture of THF and dimethylformamide (DMF).

Add tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 1.8 equiv.).[12]

Reflux the reaction mixture at 80 °C for 4 hours, monitoring completion by TLC.[10]

After cooling, evaporate the THF and basify the residue with 10% sodium bicarbonate

(NaHCO₃) solution.

Wash the aqueous layer with diethyl ether to remove organic impurities.

Acidify the aqueous layer with a citric acid solution to precipitate the final product.

Filter the solid, wash with cold water, and dry under vacuum to afford pure 6-fluoro-1H-
indazole-3-carboxylic acid.

Causality: TBAF is a fluoride ion source that selectively cleaves the silicon-carbon bond of the

SEM protecting group, liberating the free N-H of the indazole ring under conditions that do not

affect the carboxylic acid.

Applications in Medicinal Chemistry
The true value of 6-fluoro-1H-indazole-3-carboxylic acid lies in its role as a versatile

intermediate for synthesizing pharmacologically active compounds. The carboxylic acid handle

allows for facile derivatization, typically through amide bond formation, to introduce diverse

functionalities.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1366550?utm_src=pdf-body
http://orgsyn.org/demo.aspx?prep=v87p0095
https://www.derpharmachemica.com/pharma-chemica/synthesis-and-biological-evaluation-of-some-new-indazole3carboxamide-derivatives.pdf
https://www.benchchem.com/product/b1366550?utm_src=pdf-body
https://www.benchchem.com/product/b1366550?utm_src=pdf-body
https://www.benchchem.com/product/b1366550?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Therapeutic Targets

6-Fluoro-1H-indazole-
3-carboxylic acid

Amide Coupling
(EDC, HOBt)

Pharmacologically
Active Derivatives

Kinase Inhibitors
(e.g., ROCK1)

Oncology

NOS Inhibitors
(e.g., NOS-II)

Neurology/
Inflammation

Other Targets
(Anti-inflammatory, etc.)

Click to download full resolution via product page

Caption: Role as a precursor to diverse bioactive molecules.

Key Therapeutic Areas
Kinase Inhibition: The indazole scaffold is a cornerstone of many kinase inhibitors used in

oncology.[2] Research has shown that the position of the fluorine atom is critical for activity.

For instance, a 6-fluoroindazole derivative demonstrated significantly enhanced inhibitory

potency against Rho kinase (ROCK1) with an IC₅₀ of 14 nM and dramatically increased oral

bioavailability (61%) compared to its 4-fluoro counterpart (IC₅₀ of 2500 nM).[13] This

highlights the specific advantage of the 6-fluoro substitution pattern.

Nitric Oxide Synthase (NOS) Inhibition: Fluorinated indazoles have been developed as

selective inhibitors of nitric oxide synthase, an enzyme implicated in neurodegenerative

diseases and inflammation. Studies indicate that fluorination of the indazole aromatic ring

increases both inhibitory potency and selectivity for inducible NOS (iNOS or NOS-II) over
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neuronal NOS (nNOS or NOS-I).[6] This selectivity is crucial for developing neuroprotective

agents with fewer side effects.[6]

Anti-inflammatory and Analgesic Agents: Indazole derivatives are well-known for their anti-

inflammatory and analgesic properties.[5] The 6-fluoro-1H-indazole-3-carboxylic acid core

provides a foundation for creating novel non-steroidal anti-inflammatory drugs (NSAIDs) and

other modulators of inflammatory pathways.

Analytical Characterization
The identity and purity of 6-fluoro-1H-indazole-3-carboxylic acid are confirmed using

standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Expected to show signals in the aromatic region for the protons on the indazole

ring, with characteristic splitting patterns influenced by fluorine coupling. A broad singlet at

the downfield end of the spectrum (>13 ppm) would correspond to the carboxylic acid

proton.

¹³C NMR: Will display signals for the eight distinct carbon atoms, with the carbon attached

to fluorine exhibiting a large one-bond coupling constant (¹JCF).

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the

carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-F

stretching vibrations.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the

exact molecular weight and elemental composition (C₈H₅FN₂O₂).

Safety and Handling
While a comprehensive toxicological profile is not widely published, 6-fluoro-1H-indazole-3-
carboxylic acid is presumed to be an irritant to the skin, eyes, and respiratory system.[7]

Standard laboratory safety protocols should be strictly followed.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and

a lab coat.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust or vapors.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Conclusion
6-Fluoro-1H-indazole-3-carboxylic acid stands out as a high-value chemical intermediate

with significant strategic importance in drug discovery and development. The convergence of

the pharmacologically privileged indazole scaffold, the beneficial properties imparted by fluorine

substitution, and a reactive carboxylic acid handle makes it an ideal starting point for the

synthesis of next-generation therapeutics. Its demonstrated utility in creating potent and

selective inhibitors for critical targets in oncology and neurology underscores its continued

relevance and potential for future medical breakthroughs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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